molecular formula C30H31ClN2O6S B12022187 2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12022187
M. Wt: 583.1 g/mol
InChI Key: ANGGOCRBPUORLP-BZZOAKBMSA-N
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Description

ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a diverse array of functional groups, including a thiazole ring, a pyrrole ring, and various substituents such as butoxybenzoyl, chlorophenyl, and isobutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be approached through a multi-step synthetic route. The key steps may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.

    Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substituent Introduction: The various substituents such as butoxybenzoyl and chlorophenyl groups can be introduced through Friedel-Crafts acylation and other electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the thiazole and pyrrole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity due to its structural features. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • ISOBUTYL 2-[3-(4-METHOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • ISOBUTYL 2-[3-(4-ETHOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of ISOBUTYL 2-[3-(4-BUTOXYBENZOYL)-2-(3-CHLOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and substituents, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H31ClN2O6S

Molecular Weight

583.1 g/mol

IUPAC Name

2-methylpropyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-chlorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H31ClN2O6S/c1-5-6-14-38-22-12-10-19(11-13-22)25(34)23-24(20-8-7-9-21(31)15-20)33(28(36)26(23)35)30-32-18(4)27(40-30)29(37)39-16-17(2)3/h7-13,15,17,24,34H,5-6,14,16H2,1-4H3/b25-23-

InChI Key

ANGGOCRBPUORLP-BZZOAKBMSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC(=CC=C4)Cl)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC(C)C)C)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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